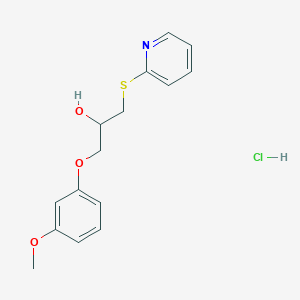

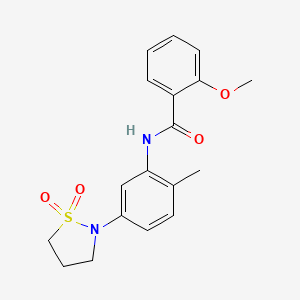

2-(4-methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-(4-methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. It contains an imidazole ring, a common heterocycle in pharmaceuticals, a thioether moiety, and a methoxy-substituted benzene ring. These functional groups suggest potential for diverse chemical interactions and biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a similar compound with an imidazole ring and a methoxy-substituted benzene ring was synthesized through a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride . Another related compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, was prepared via an intermediate imidazo[2,1-b][1,3,4]thiadiazole derivative . These methods could potentially be adapted to synthesize the compound by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using various spectroscopic techniques, including IR spectrum, 1H NMR, and X-ray crystallography . For example, the crystal structure of a compound with an imidazole ring showed dihedral angles between the imidazole and adjacent rings, indicating the spatial arrangement of these groups . Such analyses are crucial for understanding the three-dimensional conformation of the compound, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with methoxy-substituted benzene rings, like the one in the target molecule, can undergo a variety of substitution reactions. For instance, bromination, nitration, Vilsmeier-Haack formylation, and Friedel-Crafts acetylation have been explored on 4-methoxybenzo[b]thiophene derivatives . The reactivity of the target compound could be influenced by the presence of the imidazole and thioether groups, potentially leading to a different set of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the methoxy group could affect the compound's solubility in organic solvents, while the imidazole ring might contribute to its basicity. Intermolecular interactions, such as hydrogen bonding and π-π stacking, as observed in related compounds, could influence the compound's melting point, boiling point, and stability in the solid state . These properties are essential for the practical handling of the compound and its potential applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis of Triazole Derivatives : The synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, which exhibit anti-inflammatory activity, involves a process that includes the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones. These derivatives demonstrate promising biological activity, indicating the potential for therapeutic applications (Labanauskas et al., 2004).

Antibacterial and Anticancer Properties of NHC–Silver(I) Acetate Complexes : N-heterocyclic carbene–silver(I) acetate complexes derived from 4,5-ditolyl-imidazole exhibit notable antibacterial activity against Staphylococcus aureus and Escherichia coli. Furthermore, these complexes demonstrate improved cytotoxicity against human renal cancer cell line Caki-1 and human breast cancer cell line MCF-7, compared to other compounds, suggesting their potential in cancer therapy (Hackenberg et al., 2013).

Synthesis of Heterocyclic Compounds from 2-Aminobenzimidazole : The synthesis of various heterocyclic compounds, such as oxazepine, pyrazole, and isoxazole derivatives, from 2-aminobenzimidazole demonstrates the versatility of this compound in generating a range of biologically active substances. These compounds hold potential for further exploration in pharmaceutical applications (Adnan et al., 2014).

Synthesis and Microbial Studies of Thiazolidin-4-one Derivatives : The synthesis of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one involves the refluxation of related compounds with thioglycolic acid and anhydrous zinc chloride. These compounds are of interest due to their potential microbial activity (Patel et al., 2010).

Synthesis and Anticancer Activity of Novel Derivatives : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and shown significant antioxidant and anticancer activities. These derivatives have been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds exhibiting significant cytotoxicity, indicating potential as therapeutic agents (Tumosienė et al., 2020).

properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-15-3-5-17(6-4-15)14-25-20-21-11-12-22(20)19(23)13-16-7-9-18(24-2)10-8-16/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLWRBULWWADAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)

![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)

![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)

![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)